Marcasite

Semiconductor physics Electronic structure Band gap engineering

Marcasite (CAS 1317-66-4) is the metastable orthorhombic FeS₂ polymorph that delivers quantifiable performance advantages over cubic pyrite: an indirect band gap of 0.73 eV (vs. 0.87 eV), a narrower semiconducting gap of 0.4 eV (vs. 0.7 eV), and superior thermoelectric properties across both n- and p-type doping regimes. For next-generation Li-ion battery anodes, marcasite/CNF composites achieve 1,399.5 mAh g⁻¹ after 100 cycles with 782.2 mAh g⁻¹ retained at 10 A g⁻¹, enabled by stronger Fe–S bonds that enhance lithiation/delithiation reversibility. With hydrothermal phase control now enabling reproducible phase-pure synthesis, marcasite is the definitive selection for energy storage, thermoelectric, and semiconductor R&D programs where pyrite substitution would measurably degrade device performance.

Molecular Formula FeS2
Molecular Weight 120 g/mol
CAS No. 1317-66-4
Cat. No. B074401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarcasite
CAS1317-66-4
Molecular FormulaFeS2
Molecular Weight120 g/mol
Structural Identifiers
SMILES[S-][S-].[Fe+2]
InChIInChI=1S/Fe.S2/c;1-2/q+2;-2
InChIKeyNIFIFKQPDTWWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Marcasite (CAS 1317-66-4) Technical Overview for Procurement and Scientific Selection


Marcasite (CAS 1317-66-4) is the metastable orthorhombic polymorph of iron disulfide (FeS₂), distinct from its cubic counterpart pyrite. It occurs naturally as yellow rhombic crystals with a density of 4.87 g/cm³ and transforms irreversibly to pyrite upon heating above approximately 450–480 °C . Its orthorhombic crystal structure (space group Pnnm) confers electronic properties fundamentally different from pyrite, including a narrower semiconducting band gap and distinct optical absorption characteristics [1]. While historically understudied due to synthesis challenges, recent advances in hydrothermal phase control have enabled reproducible access to phase-pure marcasite, positioning it as a viable candidate for semiconductor, energy storage, and thermoelectric applications where its specific properties offer quantifiable advantages over pyrite [2].

Why Marcasite Cannot Be Substituted with Pyrite in Applications Requiring Specific Electronic and Electrochemical Performance


Despite sharing the identical chemical formula FeS₂, marcasite and pyrite exhibit fundamentally divergent electronic structures, optical properties, and electrochemical behavior that preclude generic substitution. Marcasite possesses an indirect band gap of approximately 0.73 eV, whereas pyrite has a direct band gap of approximately 0.87 eV [1]. This 0.14 eV difference translates into marcasite exhibiting higher electronic conductivity due to its lower semiconducting gap—quantified as 0.4 eV for marcasite versus 0.7 eV for pyrite in electrochemical contexts [2]. Additionally, marcasite demonstrates superior thermoelectric properties across both n-type and p-type doping regimes [3]. The metastable orthorhombic phase also features stronger Fe–S bonds and reduced S–S interactions compared to pyrite, directly influencing lithiation/delithiation reversibility in battery applications. Substituting marcasite with pyrite in applications leveraging these differential properties would result in measurably degraded performance, including reduced electronic conductivity, lower reversible lithium storage capacity, and diminished thermoelectric efficiency.

Marcasite Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Electronic Band Gap and Conductivity: Marcasite vs. Pyrite

Marcasite exhibits a measurably narrower semiconducting band gap than pyrite, directly correlating with higher electronic conductivity. X-ray absorption and emission spectroscopy measurements on laboratory-synthesized high-purity crystals establish marcasite's band gap at 0.73 eV, compared to pyrite's 0.87 eV [1]. In electrochemical systems, this differential manifests as a semiconducting gap of 0.4 eV for marcasite versus 0.7 eV for pyrite, confirming marcasite's superior electronic conductivity [2]. This property arises from marcasite's orthorhombic crystal structure and its classification as an indirect band-gap semiconductor, in contrast to pyrite's direct band-gap nature [3].

Semiconductor physics Electronic structure Band gap engineering

Thermoelectric Performance: m-FeS₂ vs. p-FeS₂

Systematic investigation using the Boltzmann transport equation combined with ab initio calculations reveals that marcasite-phase FeS₂ (m-FeS₂) possesses superior thermoelectric properties compared to pyrite-phase FeS₂ (p-FeS₂) across both n-type and p-type doping regions [1]. Both phases exhibit high thermopower, particularly with p-type doping; however, the m-FeS₂ structure demonstrates quantitatively better thermoelectric efficiency in both carrier-type regimes. The enhanced thermoelectric performance is attributed to marcasite's distinctive electronic band structure and lower thermal conductivity, which together yield a higher thermoelectric figure of merit [2].

Thermoelectrics Energy conversion First-principles calculations

Lithium-Ion Battery Anode Performance: m-FeS₂/CNFs Composite Capacity

In lithium-ion battery anode applications, a marcasite/carbon nanofiber composite (m-FeS₂/CNFs) delivers exceptional electrochemical performance with quantified capacity and rate capability metrics [1]. The material achieves a high reversible capacity of 1399.5 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹, and retains 782.2 mAh g⁻¹ at an elevated current density of 10 A g⁻¹ [2]. This performance is underpinned by marcasite's intrinsically higher electronic conductivity relative to pyrite (semiconducting gap 0.4 eV vs. 0.7 eV) and its stronger Fe–S bonds with reduced S–S interactions, which collectively enhance lithiation/delithiation reversibility [3]. While a direct comparative study under identical composite architecture conditions between m-FeS₂/CNFs and p-FeS₂/CNFs is not available in the current literature, the authors explicitly state that m-FeS₂ appears to be a better choice for electrode materials compared to p-FeS₂ based on these intrinsic electronic and bonding characteristics.

Lithium-ion batteries Anode materials Electrochemical energy storage

Phase Stability and Polymorph-Specific Property Retention: Kinetic Barrier to Transformation

Marcasite is thermodynamically metastable relative to pyrite, yet experimental and theoretical investigations demonstrate that its transformation to pyrite is hindered by a substantial kinetic barrier of approximately 3 eV, enabling marcasite to remain stable for extended durations at temperatures below 450 °C [1]. First-principles total energy calculations confirm that marcasite FeS₂ is stable at ambient conditions and undergoes a first-order phase transition to pyrite only at elevated pressures of approximately 3.7 GPa, accompanied by a volume collapse of about 3% [2]. Under dry thermal conditions, kinetic analysis estimates a half-life of 1.5 million years at 300 °C for pyrite-free marcasite grains [3]. In contrast, pyrite is the thermodynamically stable phase under all ambient conditions and does not undergo spontaneous phase transformation.

Phase stability Polymorphic transformation Materials processing

Marcasite (CAS 1317-66-4) Research and Industrial Application Scenarios Based on Verified Differential Properties


Thermoelectric Device Development

Marcasite-phase FeS₂ is indicated for thermoelectric energy conversion applications where superior performance across both n-type and p-type doping regimes is required. First-principles calculations demonstrate that m-FeS₂ exhibits quantitatively better thermoelectric properties than p-FeS₂ in both carrier-type regions, with further enhancement achievable at elevated temperatures and high hole-doping concentrations [1]. Researchers developing thermoelectric generators or Peltier cooling devices should prioritize marcasite over pyrite when maximizing thermoelectric figure of merit is the primary selection criterion.

High-Capacity Lithium-Ion Battery Anode Materials

Marcasite, particularly when composited with carbon nanofibers (m-FeS₂/CNFs), is a candidate for next-generation lithium-ion battery anodes requiring high reversible capacity and strong rate capability. The material demonstrates a reversible capacity of 1399.5 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹, and retains 782.2 mAh g⁻¹ at a high current density of 10 A g⁻¹ [2]. This performance is supported by marcasite's intrinsically higher electronic conductivity relative to pyrite (semiconducting gap 0.4 eV vs. 0.7 eV) [3]. Industrial battery R&D teams evaluating earth-abundant anode alternatives should consider marcasite-based composites where high capacity retention under cycling is a key performance metric.

Semiconductor and Optoelectronic Component Research

Marcasite is a d-band semiconductor with a measured band gap of 0.73 eV, distinguishable from pyrite's 0.87 eV band gap, and exhibits an allowed direct optical bandgap of 0.76 eV with a room-temperature carrier concentration of 4.14 × 10¹⁸ cm⁻³ [4]. As an indirect band-gap semiconductor (pyrite is direct band-gap), marcasite offers distinct optoelectronic characteristics relevant to photovoltaic absorber layers, photodetectors, and other semiconductor devices. With recent advances in hydrothermal synthesis enabling production of high-purity, phase-pure crystals, marcasite is now accessible for systematic optoelectronic investigation [5].

High-Pressure Materials Science and Geochemical Modeling

Marcasite serves as a model system for studying prototypical polymorphic phase transformations relevant to geochemistry and materials science. It remains stable at ambient conditions and undergoes a first-order phase transition to pyrite at approximately 3.7 GPa with a 3% volume collapse [6]. The transformation is hindered by a kinetic barrier of ~3 eV, allowing marcasite to remain phase-pure below 450 °C for extended durations [7]. Researchers investigating pressure-induced phase transitions, metastable mineral stability in geological environments, or kinetic barriers in solid-state transformations should procure phase-pure marcasite as a well-characterized reference material.

Technical Documentation Hub

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